molecular formula C10H8BrNO B1269675 5-bromo-1-methyl-1H-indole-3-carbaldehyde CAS No. 10102-94-0

5-bromo-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1269675
CAS No.: 10102-94-0
M. Wt: 238.08 g/mol
InChI Key: NZJJLQUTQOICBN-UHFFFAOYSA-N
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Description

5-bromo-1-methyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and an aldehyde group at the 3rd position of the indole ring. It is used as a precursor in the synthesis of various biologically active molecules and has applications in medicinal chemistry and organic synthesis .

Biochemical Analysis

Biochemical Properties

5-Bromo-1-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can activate the aryl hydrocarbon receptor, leading to changes in gene expression and subsequent cellular responses . Additionally, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the specific target . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, highlighting the importance of monitoring its stability and degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and enhancing cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have distinct biological activities. The compound’s involvement in metabolic pathways can also affect metabolic flux and metabolite levels within the cell, influencing overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1H-indole-3-carbaldehyde typically involves the bromination of 1-methylindole followed by formylation. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-bromo-1-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-1-methyl-1H-indole-3-carbaldehyde is unique due to the specific combination of substituents on the indole ring. The presence of both the bromine atom and the aldehyde group at specific positions allows for unique reactivity and the potential to form a wide range of derivatives with diverse biological activities .

Properties

IUPAC Name

5-bromo-1-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-5-7(6-13)9-4-8(11)2-3-10(9)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJJLQUTQOICBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354668
Record name 5-bromo-1-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10102-94-0
Record name 5-bromo-1-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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